4-Ethynyl-2,2-difluoro-1,3-benzodioxole CAS number and molecular structure
4-Ethynyl-2,2-difluoro-1,3-benzodioxole CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole, a versatile building block in medicinal chemistry. This document details its chemical properties, a plausible synthetic pathway with experimental considerations, and its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics.
Core Compound Data
| Property | Value |
| CAS Number | 1408074-62-3 |
| Molecular Formula | C₉H₄F₂O₂ |
| Molecular Weight | 182.13 g/mol |
| IUPAC Name | 4-ethynyl-2,2-difluoro-1,3-benzodioxole |
| Appearance | Liquid |
Molecular Structure
The structure of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole features a fused ring system consisting of a benzene ring and a difluorinated dioxole ring. The key functional group for its utility in drug discovery is the terminal alkyne (ethynyl group) at the 4-position, which serves as a handle for various coupling reactions.
Synthesis and Experimental Protocols
While a specific, publicly available, step-by-step protocol for the synthesis of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole is not detailed in the surveyed literature, a logical and commonly employed synthetic route can be postulated based on established organic chemistry reactions. This proposed pathway involves two key stages: the formation of a halogenated 2,2-difluoro-1,3-benzodioxole precursor, followed by a Sonogashira coupling to introduce the ethynyl moiety.
Stage 1: Synthesis of 4-Iodo-2,2-difluoro-1,3-benzodioxole (Precursor)
The synthesis of the core 2,2-difluoro-1,3-benzodioxole structure has been described in patent literature, typically starting from catechol.[1][2] Halogenation at the 4-position is a subsequent step to prepare the molecule for the introduction of the ethynyl group. Iodination is often preferred for subsequent cross-coupling reactions due to the higher reactivity of the carbon-iodine bond.
Hypothetical Experimental Protocol for Iodination:
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Reaction Setup: To a solution of 2,2-difluoro-1,3-benzodioxole in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask, add a source of electrophilic iodine, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
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Reaction Conditions: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.
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Work-up and Purification: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, 4-iodo-2,2-difluoro-1,3-benzodioxole, is then purified by column chromatography on silica gel.
Stage 2: Sonogashira Coupling to Yield 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.
Detailed Experimental Protocol for Sonogashira Coupling:
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Reagents and Catalyst Preparation:
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4-iodo-2,2-difluoro-1,3-benzodioxole (1 equivalent)
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Ethynyltrimethylsilane (a protected source of acetylene, typically 1.2-1.5 equivalents)[3]
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) precursor like PdCl₂(PPh₃)₂ and a phosphine ligand)
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Copper(I) iodide (CuI) as a co-catalyst
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A suitable amine base (e.g., triethylamine or diisopropylethylamine), which also serves as the solvent.
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Anhydrous reaction conditions are crucial.
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Reaction Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4-iodo-2,2-difluoro-1,3-benzodioxole in the amine base.
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Add the palladium catalyst and copper(I) iodide.
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To the stirred mixture, add ethynyltrimethylsilane dropwise.
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The reaction is typically stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction. Progress is monitored by TLC or GC-MS.
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Deprotection:
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Once the coupling reaction is complete, the trimethylsilyl (TMS) protecting group is removed. This is often achieved by adding a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a base such as potassium carbonate in methanol.
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Work-up and Purification:
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The reaction mixture is filtered to remove the catalyst and salts.
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The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
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The final product, 4-Ethynyl-2,2-difluoro-1,3-benzodioxole, is purified by column chromatography.
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Applications in Drug Discovery
The 1,3-benzodioxole moiety is a recognized pharmacophore found in various biologically active compounds.[4][5] The introduction of difluoro substitution can enhance metabolic stability and modulate electronic properties, which are desirable in drug design.[6] The ethynyl group serves as a versatile synthetic handle, particularly for "click chemistry" reactions, allowing for the efficient and specific conjugation of this building block to other molecules.[7]
Kinase Inhibitor Synthesis
A primary application of terminal alkynes in medicinal chemistry is in the synthesis of kinase inhibitors.[8] The alkyne can act as a linker to connect the benzodioxole scaffold to other pharmacophoric elements or can be involved in interactions with the kinase active site.
Experimental Workflow for Kinase Inhibitor Synthesis via Click Chemistry:
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry. This reaction allows for the formation of a stable triazole ring, which can act as a bioisostere for an amide bond and serve as a rigid linker in a drug molecule.
Caption: Experimental workflow for synthesizing a bioactive conjugate.
Potential Signaling Pathway Involvement
While specific signaling pathways modulated by derivatives of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole are not yet extensively documented, its application in kinase inhibitor design suggests potential involvement in pathways regulated by kinases. For instance, if conjugated to a pharmacophore targeting a specific kinase, the resulting molecule could inhibit signaling cascades implicated in cancer cell proliferation, such as the MAPK/ERK or PI3K/Akt pathways.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 7. 4-Ethynyl-2,2-difluoro-1,3-benzodioxole [myskinrecipes.com]
- 8. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
